N'-[2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid
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Overview
Description
N’-[2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-methylphenoxy group and an ethane-1,2-diamine moiety, combined with oxalic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl]ethane-1,2-diamine typically involves multiple steps, starting with the preparation of the 2-chloro-6-methylphenoxy intermediate. This intermediate is then reacted with ethylene oxide to form the corresponding ethoxy derivative. The final step involves the reaction of this derivative with ethane-1,2-diamine under controlled conditions to yield the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
N’-[2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-[2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl]ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a ligand in binding studies.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl]ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N’-[2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl]ethane-1,2-diamine
- 1-Bromo-2-(2-methoxyethoxy)ethane
- 2-(2-Methoxyethoxy)ethyl bromide
Uniqueness
N’-[2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl]ethane-1,2-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N'-[2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21ClN2O2.C2H2O4/c1-11-3-2-4-12(14)13(11)18-10-9-17-8-7-16-6-5-15;3-1(4)2(5)6/h2-4,16H,5-10,15H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOMFEKMIOOWIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)OCCOCCNCCN.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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